molecular formula C17H19FN4O4 B2885076 2-{5-[4-氨基-2-氟-5-硝基-3-(氧环丙烷-2-基)苯基]嘧啶-2-基}丙烷-2-醇 CAS No. 1384984-28-4

2-{5-[4-氨基-2-氟-5-硝基-3-(氧环丙烷-2-基)苯基]嘧啶-2-基}丙烷-2-醇

货号 B2885076
CAS 编号: 1384984-28-4
分子量: 362.361
InChI 键: ITDGFNLFDFXLOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound contains several functional groups including an amino group (-NH2), a fluoro group (-F), a nitro group (-NO2), a pyrimidine ring, and an oxolane ring (also known as tetrahydrofuran). These groups could potentially give the compound a range of chemical properties and reactivities .


Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. For example, the amino group might participate in reactions like acylation or alkylation, while the nitro group could be reduced to an amine .

科学研究应用

抗肿瘤应用

苯基氨基甲酸酯的合成,包括与指定化合物相似的结构,对于抗肿瘤药物的开发至关重要,尤其是靶向癌细胞的小分子抑制剂。这些化合物通过酰化和亲核取代合成,表明它们在产生有效的抗肿瘤剂中的作用 (甘文辉等,2021)

GABA A 调节剂合成

与指定化学物质结构相似的化合物被合成为 GABA(A) α(2/3)-选择性激动剂。该过程涉及顺序的 Pd 催化的交叉偶联,突出了其在开发神经系统疾病的口服药物中的应用 (M. Jensen 等,2005)

抗菌和抗真菌活性

嘧啶衍生物表现出显着的抗菌和抗真菌活性。新型杂环化合物的合成及其随后的生物活性筛选强调了此类结构在开发新的抗菌剂中的潜力 (C. Pandhurnekar 等,2013)

抗伤害感受和抗炎特性

噻唑嘧啶衍生物已被合成并评估其抗伤害感受和抗炎特性,在药理学筛选显示出显着的活性。这项研究强调了嘧啶基化合物在疼痛和炎症管理中的治疗潜力 (T. Selvam 等,2012)

荧光结合研究

与嘧啶-2-基单元连接的对羟基肉桂酸酰胺的合成及其与牛血清白蛋白 (BSA) 等蛋白质的相互作用已因其在基于荧光的结合研究中的潜力而被研究。这些化合物可用于开发用于生物和分析应用的荧光探针 (孟法岩等,2012)

作用机制

Mode of Action

The presence of a nitro group and a fluorine atom could potentially enhance the compound’s reactivity and binding affinity .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds with similar structures have been involved in various biological processes, including signal transduction, cell proliferation, and apoptosis .

Pharmacokinetics

The presence of polar groups (like the hydroxyl group and the nitro group) and nonpolar groups (like the phenyl ring and the propyl group) could influence its solubility, absorption, and distribution in the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies. Based on its structure, it could potentially modulate the activity of its targets, leading to changes in cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and its ability to interact with its targets .

未来方向

The future research directions would depend on the properties and potential applications of the compound. This could include further studies to fully characterize the compound, investigations into its reactivity, or exploration of its potential uses in areas like medicine or materials science .

属性

IUPAC Name

2-[5-[4-amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4/c1-17(2,23)16-20-7-9(8-21-16)10-6-11(22(24)25)15(19)13(14(10)18)12-4-3-5-26-12/h6-8,12,23H,3-5,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDGFNLFDFXLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)C2=CC(=C(C(=C2F)C3CCCO3)N)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol

Synthesis routes and methods

Procedure details

To a stirring solution of 4-bromo-3-fluoro-6-nitro-2-tetrahydrofuran-2-yl-aniline (19) (525.0 g, 1.721 mol, Bridge Organics Co.) in 1,4-dioxane (4.20 L, Sigma-Aldrich 360481) was added a 1.2 M aqueous solution of NaHCO3 (4.302 L, 5.163 mol). A stream of nitrogen was bubbled through the stirring mixture for 2 hrs, followed by addition of 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]propan-2-ol (7) (545.4 g, 2.065 mol, Bridge Organics Co.) and 1,1′-bis(diphenylphosphino)ferrocene dichloropalladium dichloromethane adduct (42.16 g, 51.63 mmol, Strem 460450). The reaction mixture was stirred at reflux overnight, allowed to cool, diluted with EtOAc (8.4 L), and the layers were separated. The organic phase was washed with saturated aqueous NH4Cl and then brine. The aqueous phase was re-extracted with EtOAc (4 L) and washed this organic extract with brine. The combined organic phase was dried over MgSO4, filtered through a short plug of Florisil®, eluted with EtOAc, and the filtrate concentrated on a rotary evaporator giving a dark brown wet solid. This was dissolved in CH2Cl2, loaded on a pad of silica gel, eluted with hexane, then 25% EtOAc/hexane, and then 50% EtOAc/hexane. The desired filtrate was concentrated on a rotary evaporator to a thick suspension, and the solid was collected by filtration, triturated with MTBE, and dried in vacuo giving 20 as a bright yellow solid (55.8% yield, 90-97% HPLC purity). The filtrate was concentrated and the above purification was repeated giving a second crop of 20 as a bright yellow solid (19.7% yield). The filtrate was again concentrated giving a dark brown oil and this was loaded on a silica column with toluene and minimal CH2Cl2. It was eluted with EtOAc/hexane (0% to 50%). The desired fractions were concentrated to a slurry and diluted with MTBE/hexane. The solid was collected by filtration and washed with minimal MTBE giving a third crop of 20 as a bright yellow solid (4.9% yield) with an overall yield of 80% from the three crops. LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 363.48 (2.95 min). 1H NMR (300 MHz, CDCl3) δ 8.84 (d, J=1.6 Hz, 2H), 8.27 (d, J=8.0 Hz, 1H), 7.62 (s, 2H), 5.31-5.24 (m, 1H), 4.63 (s, 1H), 4.27-4.18 (m, 1H), 3.97-3.87 (m, 1H), 2.33-2.05 (m, 4H), 1.64 (s, 6H) ppm.
Quantity
525 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.302 L
Type
reactant
Reaction Step One
Quantity
4.2 L
Type
solvent
Reaction Step One
Quantity
545.4 g
Type
reactant
Reaction Step Two
Quantity
42.16 g
Type
catalyst
Reaction Step Two
Name
Quantity
8.4 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
55.8%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。